molecular formula C7H11N3O6S B1249370 Avibactam, (+)- CAS No. 1383913-01-6

Avibactam, (+)-

Número de catálogo B1249370
Número CAS: 1383913-01-6
Peso molecular: 265.25 g/mol
Clave InChI: NDCUAPJVLWFHHB-CRCLSJGQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Avibactam is a non-β-lactam β-lactamase inhibitor used in combination with ceftazidime for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . It is a small molecule that is available in combination with ceftazidime . Avibactam is also a reversible non-β-lactam β-lactamase inhibitor, potently inhibiting CTX-M-15, TEM-1, and P99 β-lactamase enzymes .


Synthesis Analysis

The synthetic strategies for Avibactam have been implemented to access these complex bicyclic compounds with a particular focus on those that are currently on the market or in clinical trials . The first patents describing the synthesis of Avibactam were published in 2002 for the international version and in 2003 for the US version .


Molecular Structure Analysis

Avibactam is a diazabicyclooctane, non-β-lactam-based inhibitor, which inhibits class A, C, and some class D β-lactamases . Its structure has a bicycle consisting of a cyclic urea that was developed to enable efficient acylation by means of interactions with the residues in the active site .


Chemical Reactions Analysis

Avibactam reacts via serine acylation . Molecular dynamics and quantum chemical calculations on avibactam-mediated inhibition of a clinically relevant cephalosporinase reveal that recyclisation of the avibactam derived carbamoyl complex is favoured over hydrolysis .


Physical And Chemical Properties Analysis

Avibactam has a molecular formula of C7H11N3O6S and a molecular weight of 265.24 . It is a solid substance that is soluble in DMSO .

Aplicaciones Científicas De Investigación

Mechanism of Inhibition and Resistance

Avibactam exhibits an unusual mechanism of action as a covalent inhibitor that acts via ring opening, a reaction that is reversible. This contrasts with other β-lactamase inhibitors, making Avibactam a unique subject of study in the context of class C β-lactamase inhibition. It has shown potential against multidrug-resistant pathogens like Pseudomonas aeruginosa and Enterobacteriaceae spp. by inhibiting a broad range of β-lactamases including class A, class C, and some class D enzymes. This mechanism is crucial for understanding how Avibactam can be used to counteract class C-mediated resistance, increasingly a concern in hospital- and community-acquired infections (Lahiri et al., 2014).

Kinetic Parameters of Inhibition

The kinetics of Avibactam's inhibition against various classes of β-lactamases have been extensively studied. It has been observed that Avibactam's inhibition efficiency is highest against class A β-lactamases, followed by class C and D. This finding lays the groundwork for future structural and mechanistic enzymology experiments, providing a baseline for Avibactam's wide-ranging inhibitory activity (Ehmann et al., 2013).

Pharmacokinetic/Pharmacodynamic Targets

In terms of pharmacokinetics and pharmacodynamics, Avibactam has been found to exhibit time-dependent rather than concentration-dependent activity. This was determined through preclinical studies using different in vitro and in vivo models. Understanding these pharmacokinetic/pharmacodynamic (PK/PD) indices is vital for analyzing potential doses and susceptibility breakpoints, especially when combined with β-lactam antibiotics like ceftazidime, aztreonam, or ceftaroline fosamil (Nichols et al., 2018).

In Vitro Antibacterial Activity

Avibactam's in vitro antibacterial activity, particularly in combination with other β-lactams, has been a subject of significant research. Studies have shown that combinations of Avibactam with β-lactams like imipenem, cefepime, or ceftazidime can be a promising therapeutic strategy to treat infections due to certain Klebsiella pneumoniae and Escherichia coli strains (Aktaş et al., 2012).

Interaction with Penicillin-Binding Proteins

Research has also been conducted on Avibactam's ability to bind selectively to certain penicillin-binding proteins (PBPs) in both Gram-negative and Gram-positive bacteria. This interaction is crucial as it might lead to the development of new diazabicyclooctane derivatives with improved affinity for PBPs or new combination therapies targeting multiple PBP targets (Asli et al., 2015).

Potential for Future Research

The road to Avibactam's development and its clinical utility as a non-β-lactam working somewhat like a β-lactam opens up avenues for future research. Its unique nature as a reversible inhibitor that reacts with β-lactamase targets offers insights into the development of non-β-lactam antibacterials acting similarly to β-lactams, which could be crucial in the fight against antibiotic resistance (Wang et al., 2016).

Safety And Hazards

Avibactam should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas in case of accidental release .

Direcciones Futuras

Avibactam has been recommended for marketing authorisation in the European Union (EU) for the treatment of complicated intra-abdominal and urinary tract infections, hospital-acquired pneumonia and infections caused by certain types of bacteria (aerobic Gram-negative) where treatment options are limited . Further studies are needed to assess the drug’s effectiveness in the treatment of carbapenemase-producing Enterobacterales . The development of resistance in CRE and MDR-PA against CAZ–AVI is alarming, and more investigations and studies are needed to prevent, diagnose, and treat infections due to CAZ–AVI-resistant pathogens .

Propiedades

IUPAC Name

[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCUAPJVLWFHHB-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avibactam, (+)-

CAS RN

1383913-01-6
Record name Avibactam, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383913016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVIBACTAM, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5SOM5MPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avibactam, (+)-
Reactant of Route 2
Reactant of Route 2
Avibactam, (+)-
Reactant of Route 3
Avibactam, (+)-
Reactant of Route 4
Reactant of Route 4
Avibactam, (+)-
Reactant of Route 5
Avibactam, (+)-
Reactant of Route 6
Avibactam, (+)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.